5-Ethoxy-2-fluoropyridine
Overview
Description
5-Ethoxy-2-fluoropyridine is an organic compound with the molecular formula C7H8FNO It is a fluorinated derivative of pyridine, characterized by the presence of an ethoxy group at the 5-position and a fluorine atom at the 2-position on the pyridine ring
Mechanism of Action
Target of Action
The primary target of 5-Ethoxy-2-fluoropyridine is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .
Biochemical Analysis
Biochemical Properties
5-Ethoxy-2-fluoropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell growth and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . Subsequent reactions can introduce the ethoxy group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the pyridine ring.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
5-Ethoxy-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with specific fluorinated properties.
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the ethoxy group, making it less hydrophobic.
5-Ethoxypyridine: Lacks the fluorine atom, resulting in different electronic properties.
2,6-Difluoropyridine:
Uniqueness: 5-Ethoxy-2-fluoropyridine is unique due to the combination of the ethoxy and fluorine substituents, which confer distinct chemical and physical properties. This combination can enhance its utility in various applications, particularly in the synthesis of complex molecules and the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
5-ethoxy-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWJZNSFHPWRGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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